
Barium(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(dipivaloylmethanato)barium(II): C22H38BaO4 . It is a barium complex with two dipivaloylmethanato ligands. This compound is often used as a precursor in various chemical vapor deposition (CVD) processes due to its volatility and thermal stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(dipivaloylmethanato)barium(II) can be synthesized by reacting barium chloride with dipivaloylmethane in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the compound is often produced using metal-organic chemical vapor deposition (MOCVD) techniques. This involves the reaction of barium metal or barium oxide with dipivaloylmethane under controlled temperature and pressure conditions to produce high-purity bis(dipivaloylmethanato)barium(II) .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(dipivaloylmethanato)barium(II) primarily undergoes coordination and substitution reactions. It can also participate in oxidation-reduction reactions under specific conditions .
Common Reagents and Conditions:
Coordination Reactions: These reactions typically involve the interaction of bis(dipivaloylmethanato)barium(II) with other ligands or metal complexes. Common reagents include various organic ligands and solvents like toluene or hexane.
Substitution Reactions: These reactions often occur in the presence of stronger ligands that can replace the dipivaloylmethanato ligands. Reagents such as phosphines or amines are commonly used.
Oxidation-Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coordination reactions may yield new metal-ligand complexes, while substitution reactions can produce barium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(dipivaloylmethanato)barium(II) is widely used as a precursor in the synthesis of barium-containing materials, especially in thin-film deposition processes like CVD. It is also used in the preparation of barium titanate and other barium-based ceramics .
Biology and Medicine:
Industry: In the industrial sector, bis(dipivaloylmethanato)barium(II) is used in the production of high-purity barium oxide and other barium compounds. It is also employed in the manufacturing of electronic components, such as capacitors and transistors, due to its role in thin-film deposition .
Wirkmechanismus
The mechanism by which bis(dipivaloylmethanato)barium(II) exerts its effects is primarily through its ability to act as a precursor in CVD processes. The compound decomposes at high temperatures to release barium atoms, which then react with other elements or compounds to form thin films or other materials. The molecular targets and pathways involved in these processes are largely determined by the specific conditions and reagents used in the reactions .
Vergleich Mit ähnlichen Verbindungen
- Bis(dipivaloylmethanato)calcium(II)
- Bis(dipivaloylmethanato)strontium(II)
- Bis(dipivaloylmethanato)magnesium(II)
Comparison: Compared to similar compounds, bis(dipivaloylmethanato)barium(II) is unique in its thermal stability and volatility, making it particularly suitable for CVD processes. While other compounds like bis(dipivaloylmethanato)calcium(II) and bis(dipivaloylmethanato)strontium(II) share similar properties, bis(dipivaloylmethanato)barium(II) is often preferred for applications requiring high-purity barium films or materials .
Eigenschaften
Molekularformel |
C22H38BaO4 |
|---|---|
Molekulargewicht |
503.9 g/mol |
IUPAC-Name |
barium(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/2C11H20O2.Ba/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2 |
InChI-Schlüssel |
NYBMVAOYALBBBH-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


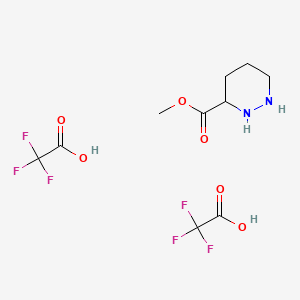
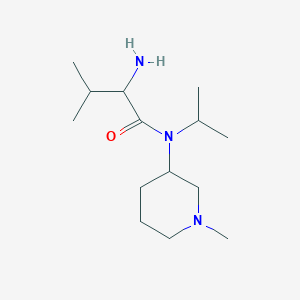
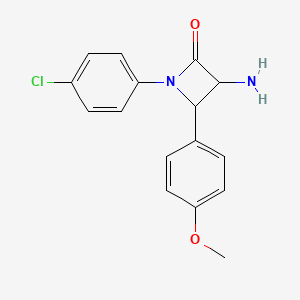
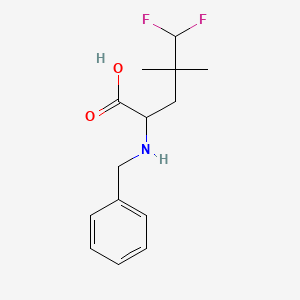



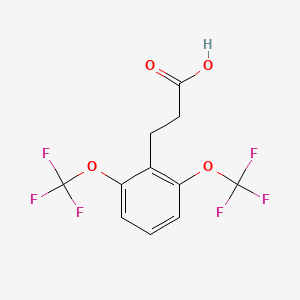
![4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14784595.png)
![(8R)-2-[(2R)-2,3-dihydroxypentan-2-yl]-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B14784599.png)
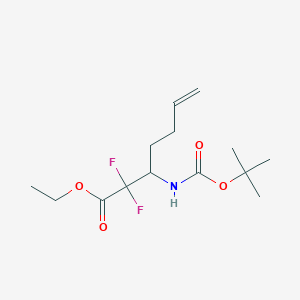
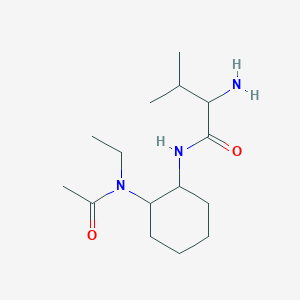
![2H,6H-Pyrano[3,2-b]xanthen-6-one,3,4-dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-](/img/structure/B14784610.png)

